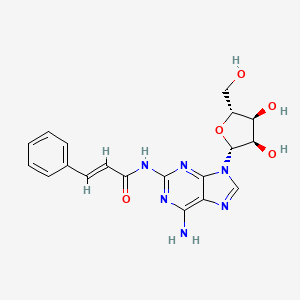

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide

Description

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide is a purine nucleoside analog characterized by:

- Core structure: A 6-aminopurine base attached to a ribose-like tetrahydrofuran sugar moiety.

- Substituent: A cinnamamide group (aromatic α,β-unsaturated carbonyl) at the purine’s 2-position.

Properties

Molecular Formula |

C19H20N6O5 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(E)-N-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C19H20N6O5/c20-16-13-17(25(9-21-13)18-15(29)14(28)11(8-26)30-18)24-19(23-16)22-12(27)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,26,28-29H,8H2,(H3,20,22,23,24,27)/b7-6+/t11-,14-,15-,18-/m1/s1 |

InChI Key |

DDCUXRNACUVAKE-HGBQRMJASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide typically involves multi-step organic synthesis. The key steps include:

Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.

Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.

Amidation: The nucleoside is then reacted with cinnamic acid or its derivatives to form the final cinnamamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to nucleoside analogs.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Structural Modifications in Purine Analogs

The table below highlights key structural differences between the target compound and its analogs:

Biological Activity

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide (CAS No. 43157-50-2) is a complex purine derivative with potential therapeutic applications. The compound features a unique structure that incorporates both a purine base and a cinnamamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on existing research, including inhibition studies and its potential role in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 299.31 g/mol. The structure includes a tetrahydrofuran ring with hydroxymethyl and amino functional groups, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O4S |

| Molecular Weight | 299.31 g/mol |

| CAS Number | 43157-50-2 |

| Purity | 97% |

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on certain biochemical pathways. Notably, it has been studied as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various cancers and metabolic disorders.

- NNMT Inhibition : The compound has demonstrated a dose-dependent inhibitory effect on NNMT activity. In vitro studies showed that it could reduce cell proliferation in cancer cell lines by inhibiting the production of MNA (N-methylnicotinamide), with an IC50 value indicating effective inhibition at low concentrations .

- Mechanism of Action : The inhibition mechanism involves binding to the active site of NNMT, where structural modifications enhance its binding affinity. This has been supported by crystallography studies revealing the interactions between the compound and the enzyme's active site residues .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- Cancer Treatment : In one study involving human cancer cell lines, treatment with the compound led to a significant reduction in cell viability after 72 hours of exposure. The study reported a 44% reduction in proliferation at high concentrations (100 μM), indicating strong anticancer properties .

- Metabolic Disorders : Given NNMT's role in metabolism, the compound's ability to inhibit this enzyme suggests potential applications in treating metabolic disorders associated with elevated NNMT levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.